molecular formula C35H36Cl2N8O5 B608329 酮康唑 CAS No. 112560-33-5

酮康唑

货号: B608329
CAS 编号: 112560-33-5
分子量: 719.6 g/mol
InChI 键: GZEZATDDANETAV-CEAPFGRNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Keto-itraconazole is a metabolite of Itraconazole.

科学研究应用

药代动力学和药物相互作用

酮康唑在药代动力学领域,特别是与药物相互作用相关的研究中已被广泛研究 {svg_1}. 已经开发了基于生理的药代动力学 (PBPK) 模型,用于模拟酮康唑及其代谢物(包括酮康唑)的药物相互作用,从而提高预测能力和对 CYP3A4 药物相互作用的理解 {svg_2}. 该模型可用于研究代谢物的贡献,并允许更准确地评估酮康唑的药物相互作用 {svg_3}.

抗真菌活性

酮康唑是酮康唑的母体化合物,是一种具有广谱活性的三唑类抗真菌剂 {svg_4}. 其作用机制是抑制麦角固醇的合成,而麦角固醇对于真菌的细胞膜至关重要 {svg_5}. 酮康唑可能具有类似的抗真菌特性,但需要对该代谢物进行专门的研究。

局部应用

已经进行了关于酮康唑在局部应用中的研究,例如用于治疗真菌性皮肤感染 {svg_6}. 一项研究旨在制备酮康唑作为转运体(用于药物传递的小泡),以克服皮肤的屏障功能 {svg_7}. 然后将转运体加载到水凝胶中用于应用 {svg_8}.

分析化学

在分析化学领域,已经开发出同时测定人血浆中酮康唑、羟基酮康唑、酮康唑和 N-脱烷基酮康唑浓度的方法 {svg_9}. 这对监测接受酮康唑治疗的患者的药物水平非常重要 {svg_10}.

制剂开发

酮康唑连同其他酮康唑代谢物被认为是开发新药物制剂的成分 {svg_11}. 例如,研究了制备和优化负载酮康唑转运体的 HPMC 水凝胶,以增强其抗真菌活性 {svg_12}.

代谢物研究

作为酮康唑的代谢物,酮康唑在研究酮康唑代谢过程中备受关注 {svg_13}. 了解酮康唑等代谢物的形成和活性可以为药物的整体药代动力学和药效学提供宝贵的见解 {svg_14}.

作用机制

Keto Itraconazole, also known as “keto-ITZ” or “4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one”, is a metabolite of the antifungal drug Itraconazole . This article will delve into the mechanism of action of Keto Itraconazole, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Keto Itraconazole, like its parent compound Itraconazole, primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol . Ergosterol is a vital component of fungal cell membranes .

Mode of Action

Keto Itraconazole interacts with 14-α-sterol demethylase, inhibiting the synthesis of ergosterol . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the cell membrane structure, thereby preventing the growth of the fungus .

Biochemical Pathways

The inhibition of ergosterol synthesis by Keto Itraconazole disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungal cell, leading to its eventual death .

Pharmacokinetics

Keto Itraconazole, as a metabolite of Itraconazole, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Itraconazole is highly permeable and undergoes more than 90% metabolism . The pharmacokinetics of Keto Itraconazole remain largely unknown due to the lack of an accurate and reliable determination method .

Result of Action

The primary result of Keto Itraconazole’s action is the inhibition of fungal growth . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, Keto Itraconazole increases cellular permeability, leading to cell death .

属性

CAS 编号

112560-33-5

分子式

C35H36Cl2N8O5

分子量

719.6 g/mol

IUPAC 名称

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m1/s1

InChI 键

GZEZATDDANETAV-CEAPFGRNSA-N

手性 SMILES

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

SMILES

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

规范 SMILES

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Keto-itraconazole;  Keto itraconazole;  Ketoitraconazole; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Keto Itraconazole
Reactant of Route 2
Reactant of Route 2
Keto Itraconazole
Reactant of Route 3
Reactant of Route 3
Keto Itraconazole
Reactant of Route 4
Reactant of Route 4
Keto Itraconazole
Reactant of Route 5
Reactant of Route 5
Keto Itraconazole
Reactant of Route 6
Reactant of Route 6
Keto Itraconazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。